2,2,3,3-Tetramethyl-5,6-diphenylpyrazine
Description
2,2,3,3-Tetramethyl-5,6-diphenylpyrazine (C₂₂H₂₀N₂) is a pyrazine derivative featuring a central pyrazine ring substituted with four methyl groups (at positions 2,2,3,3) and two phenyl rings (at positions 5,6). The tetramethyl groups enhance rigidity and steric hindrance, while the diphenyl substituents contribute to π-π interactions and electronic delocalization .
Properties
CAS No. |
16340-51-5 |
|---|---|
Molecular Formula |
C20H22N2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
2,2,3,3-tetramethyl-5,6-diphenylpyrazine |
InChI |
InChI=1S/C20H22N2/c1-19(2)20(3,4)22-18(16-13-9-6-10-14-16)17(21-19)15-11-7-5-8-12-15/h5-14H,1-4H3 |
InChI Key |
RVZYGUXUTWJUGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(N=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3)(C)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazine Derivatives
Structural and Electronic Comparisons
Table 1: Structural and Electronic Properties
Key Findings :
- The tetramethyl-diphenylpyrazine exhibits enhanced π-π interactions compared to TMP, making it suitable for optoelectronic materials .
- The dione derivative lacks methyl groups, leading to stronger electron-withdrawing effects but reduced steric hindrance .
- TMP ’s symmetric structure and volatility contrast with the bulkier, less volatile tetramethyl-diphenyl analog .
Key Findings :
Photophysical and Aggregation Properties
The tetramethyl-diphenylpyrazine may exhibit aggregation-induced emission (AIE) due to restricted phenyl ring rotation in aggregates, similar to 2,3-dicyano-5,6-diphenylpyrazine (DCDPP) . However, its methyl groups may reduce AIE efficiency compared to DCDPP’s cyano substituents, which impose stricter rotational barriers .
Key Findings :
- In materials science, its narrow energy gap and π-stacking capability make it superior to TMP for electronic devices .
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